![molecular formula C19H17Cl2NO3 B6498940 4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879048-49-4](/img/structure/B6498940.png)
4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
安全和危害
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The compound “4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one”, also known as YK-4-279, is a known inhibitor of the interaction between RNA helicase A (RHA) and the oncogenic transcription factor EWS-FLI1 . These targets play a crucial role in the growth of Ewing’s sarcoma family of tumors (ESFT), with EWS-FLI1 being a key driver of malignancy .
Mode of Action
YK-4-279 works by binding to RHA, thereby preventing its interaction with EWS-FLI1 . This disruption inhibits the transcriptional activity of EWS-FLI1, leading to a decrease in the expression of downstream oncogenic targets .
Biochemical Pathways
The primary pathway affected by YK-4-279 is the EWS-FLI1 signaling pathway. By inhibiting the interaction between RHA and EWS-FLI1, YK-4-279 disrupts the transcriptional program driven by EWS-FLI1 . This leads to a reduction in the expression of oncogenic targets, ultimately inhibiting the growth of ESFT cells .
Pharmacokinetics
The compound’s molecular weight (366195), density (15±01 g/cm3), and boiling point (6089±550 °C at 760 mmHg) suggest that it may have good bioavailability
Result of Action
The inhibition of the RHA-EWS-FLI1 interaction by YK-4-279 results in the suppression of ESFT cell growth and the induction of apoptosis . This suggests that YK-4-279 could potentially be used as a therapeutic agent for the treatment of ESFT.
属性
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-11-3-5-13(6-4-11)10-22-17-15(21)8-7-14(20)16(17)19(25,18(22)24)9-12(2)23/h3-8,25H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROMPHHNSCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。